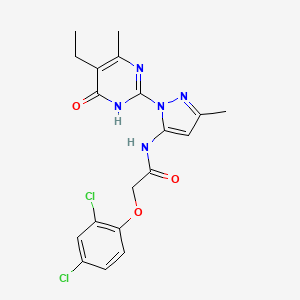

![molecular formula C18H17NO2 B2411195 1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-79-6](/img/structure/B2411195.png)

1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

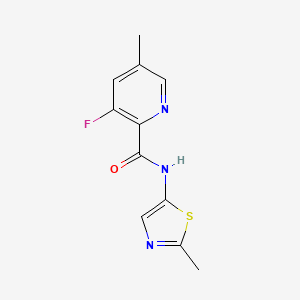

“1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound . It is also known by other names such as “1(2H)-Naphthalenone, 3,4-dihydro-, O-(3-methylbenzoyl)oxime”, “[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 3-methylbenzoate”, and "N-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-N-[(3-METHYLBENZOYL)OXY]AMINE" .

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Reactions : (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene, has been effectively used as a chiral auxiliary in Reformatsky-type reactions. This compound, synthesized via a chemoenzymatic approach, showcases the importance of tetrahydronaphthalene derivatives in asymmetric synthesis (Orsini et al., 2005).

Structural Analysis in Synthesis Efforts : Research on the molecular structures of certain tetrahydronaphthalenes, such as those obtained in the synthesis efforts towards elisabethin A, underscores the role of these compounds in understanding complex chemical syntheses and configurations (Kaiser et al., 2023).

Thromboxane A2 Synthase Inhibitors : N-imidazol-1-yl derivatives of 1,2,3,4-tetrahydronaphthalene have been explored for their potential as thromboxane A2 synthase inhibitors. These compounds were tested in ex vivo experiments, demonstrating significant inhibitory activity and highlighting the medicinal potential of tetrahydronaphthalene derivatives (Cozzi et al., 1991).

Photochemical Applications : The photochemistry of 1,2-dihydronaphthalene derivatives, including their reactions and product formation under specific conditions, illustrates the use of tetrahydronaphthalene compounds in studying light-induced chemical processes (Duguid & Morrison, 1991).

Quantum Chemical Studies : Quantum chemical studies of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene have provided insights into the regioselectivity of these reactions. This research contributes to the understanding of chemical reactivity and molecular design in organic chemistry (Pankratov et al., 2004).

Anticancer Agent Synthesis and Evaluation : A study on the synthesis and evaluation of oxadiazole-based anticancer agents, including derivatives of tetrahydronaphthalene, highlights the role of these compounds in developing potential therapeutic agents. The research included in vitro and in silico evaluations, showing promising results for specific compounds (Altıntop et al., 2018).

Properties

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZNBHCMNOAMGH-HTXNQAPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

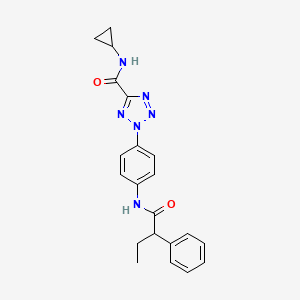

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

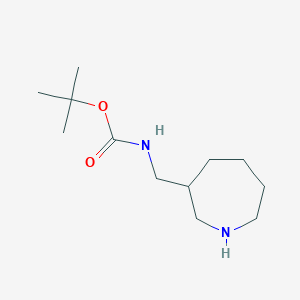

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

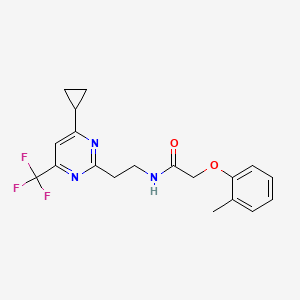

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)